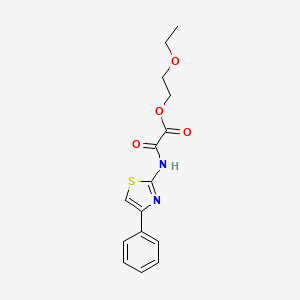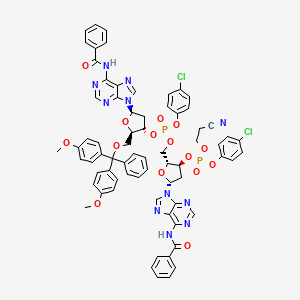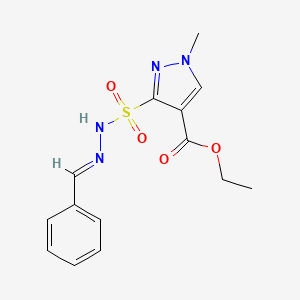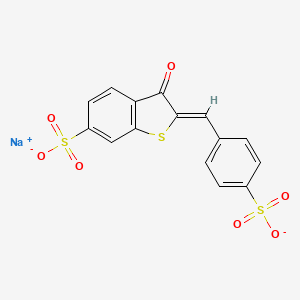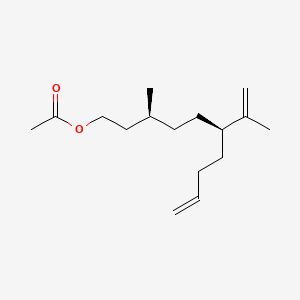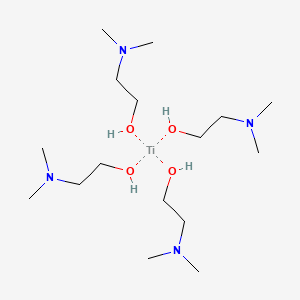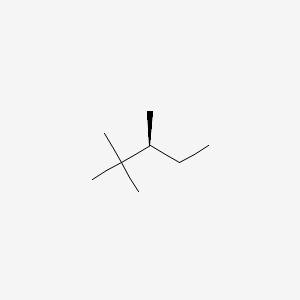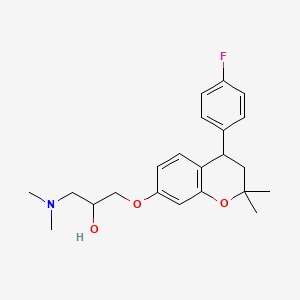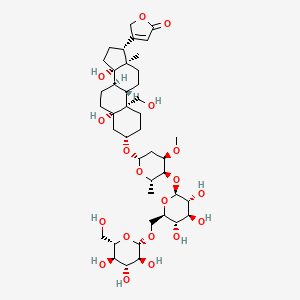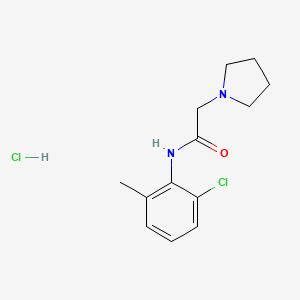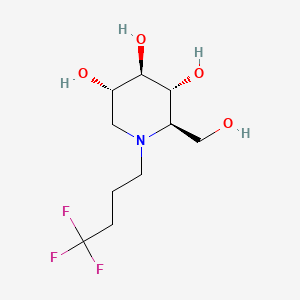
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl groups and a trifluorobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.
Substitution: The trifluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.
Aplicaciones Científicas De Investigación
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- involves its interaction with specific molecular targets. The hydroxyl groups and the trifluorobutyl group play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(butyl)-, (2R,3R,4R,5S)-
- 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluoropentyl)-, (2R,3R,4R,5S)-
Uniqueness
The uniqueness of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)-, (2R,3R,4R,5S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluorobutyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
128985-16-0 |
|---|---|
Fórmula molecular |
C10H18F3NO4 |
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(4,4,4-trifluorobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H18F3NO4/c11-10(12,13)2-1-3-14-4-7(16)9(18)8(17)6(14)5-15/h6-9,15-18H,1-5H2/t6-,7+,8-,9-/m1/s1 |
Clave InChI |
YPBJLHXXZZNYIP-BZNPZCIMSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCC(F)(F)F)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CCCC(F)(F)F)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



